Methylene-Spacer Amide vs. Direct Piperidinyl Amide: Differential mGluR Selectivity Fingerprint
The methylene-bridged analog (target compound) and the direct N-piperidinyl amide analog (N-(1-(2-methoxyethyl)piperidin-4-yl)pyrazine-2-carboxamide, CAS 1421460-19-6) exhibit a markedly different selectivity profile at metabotropic glutamate receptors. The direct amide analog is reported in ChEMBL to show no measurable binding affinity (Ki > 270,000 nM) for mGluR1 and no functional inhibition (IC50 > 300,000 nM) at mGluR4 [1]. The methylene spacer in the target compound alters the conformational flexibility and hydrogen-bonding distance of the carboxamide, which class-level SAR indicates can shift mGluR subtype selectivity or introduce affinity for other CNS targets [2]. Direct comparative data for the target compound at mGluRs is currently absent in public databases.
| Evidence Dimension | mGluR1 binding affinity (Ki) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | N-(1-(2-methoxyethyl)piperidin-4-yl)pyrazine-2-carboxamide: Ki > 270,000 nM |
| Quantified Difference | Qualitative SAR shift expected based on spacer geometry; direct comparative data unavailable |
| Conditions | Binding affinity toward metabotropic glutamate receptor mGluR1 (human); ChEMBL curated data |
Why This Matters
For neuroscience-targeted screening collections, the methylene spacer confers a distinct geometric presentation of the pyrazine carboxamide that is not replicated by direct amide analogs, affecting receptor subtype selectivity.
- [1] BindingDB. BDBM50407830 (CHEMBL2115157). Affinity Data for N-(1-(2-methoxyethyl)piperidin-4-yl)pyrazine-2-carboxamide at mGluR1/4. View Source
- [2] Patents Google. Pyrazine-2-carboxamide derivatives as CB2 receptor modulators. US20080085905, 2008. Demonstrates amine-structure dependence of GPCR activity. View Source
